Fmoc-D-2,3-Dimethylphe

Description

Significance of Unnatural Amino Acids in Chemical Research

Unnatural amino acids, also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 common protein-coding amino acids. chemicalbook.com Their integration into peptide chains and other molecular scaffolds offers a powerful strategy to introduce novel chemical and biological properties. chemimpex.com The applications of UAAs are diverse and impactful, ranging from enhancing the therapeutic potential of peptide-based drugs to probing biological processes. jk-sci.comresearchgate.net

The incorporation of UAAs can confer several advantageous properties. For instance, they can increase a peptide's resistance to enzymatic degradation, thereby improving its stability and bioavailability in biological systems. nih.gov Furthermore, the unique side chains of UAAs can be used to modulate the conformation of peptides, influencing their binding affinity and selectivity for specific biological targets. Current time information in Bangalore, IN. Researchers also utilize UAAs with bio-orthogonal functionalities to label and study proteins, providing insights into their function and interactions within complex biological environments. chemimpex.com The ability to introduce such tailored modifications has made UAAs indispensable tools in drug discovery and chemical biology. jk-sci.com

Overview of Fluorenylmethoxycarbonyl (Fmoc) Protecting Group Chemistry

The synthesis of peptides is a stepwise process that requires the temporary protection of the alpha-amino group of an amino acid to prevent unwanted side reactions during peptide bond formation. The fluorenylmethoxycarbonyl (Fmoc) group is a widely used amine protecting group in solid-phase peptide synthesis (SPPS). sigmaaldrich.comclearsynth.com Introduced by Carpino and Han in 1972, the Fmoc group has become a cornerstone of modern peptide chemistry due to its unique cleavage conditions. vulcanchem.com

The key feature of the Fmoc protecting group is its lability to bases, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), while remaining stable to acidic conditions. sigmaaldrich.comwatson-int.com This orthogonality allows for the selective removal of the Fmoc group without disturbing acid-labile side-chain protecting groups or the linkage of the peptide to the solid support, a strategy known as the Fmoc/tBu approach. sigmaaldrich.com

The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or, more commonly, with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. vulcanchem.com The deprotection mechanism involves a β-elimination reaction initiated by a base, which abstracts the acidic proton on the fluorenyl ring, leading to the release of the free amine and the formation of dibenzofulvene, a byproduct that can be monitored spectrophotometrically to track the progress of the reaction. vulcanchem.com

Classification and Structural Features of Fmoc-D-2,3-Dimethylphenylalanine as a Non-Canonical Amino Acid

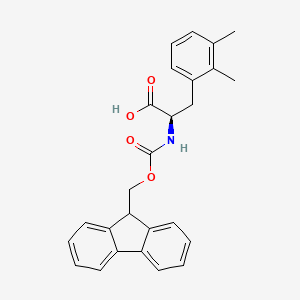

Fmoc-D-2,3-Dimethylphenylalanine belongs to the class of non-canonical amino acids. Specifically, it is a derivative of the D-enantiomer of phenylalanine, featuring two methyl groups on the phenyl ring at the 2 and 3 positions. The "Fmoc" prefix indicates that the alpha-amino group is protected by the fluorenylmethoxycarbonyl group.

The structural uniqueness of this compound arises from the dimethyl substitution on the aromatic side chain. The presence and position of these methyl groups introduce steric bulk and alter the electronic properties of the phenyl ring compared to natural phenylalanine. These modifications can significantly influence the conformational preferences of peptides into which this amino acid is incorporated. For instance, the dimethyl substitution in related isomers like 2',6'-dimethylphenylalanine has been shown to impact the bioactivity and receptor selectivity of opioid peptides. While specific research on the 2,3-dimethyl isomer is less prevalent, the principles observed with other dimethylated phenylalanines suggest that Fmoc-D-2,3-Dimethylphenylalanine can be a valuable tool for creating peptides with constrained conformations and potentially enhanced biological activity.

The D-configuration of the alpha-carbon is another critical feature. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a highly desirable attribute in the design of therapeutic peptides.

Below is a table summarizing the key identifiers and properties of Fmoc-D-2,3-Dimethylphenylalanine and its related isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Fmoc-D-2,3-Dimethylphenylalanine | Not readily available | C26H25NO4 | 415.48 |

| Fmoc-L-2,3-Dimethylphenylalanine | 1270295-08-3 chemicalbook.com | C26H25NO4 | 415.48 |

| Fmoc-D-2,4-Dimethylphenylalanine | 1217627-86-5 clearsynth.com | C26H25NO4 | 415.48 clearsynth.com |

| Fmoc-L-2,4-Dimethylphenylalanine | 1217728-65-8 chemimpex.com | C26H25NO4 | 415.48 chemimpex.com |

| Fmoc-D-2,6-Dimethylphenylalanine | Not readily available | C26H25NO4 | 415.48 |

| Fmoc-L-2,6-Dimethylphenylalanine | 118390-33-9 | C26H25NO4 | 415.48 |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFWPHOIYSZHRN-XMMPIXPASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc D 2,3 Dimethylphenylalanine and Analogues

Stereoselective Synthesis of D-Phenylalanine Derivatives

Achieving the desired D-configuration of 2,3-dimethylphenylalanine is a critical step in the synthesis of the final Fmoc-protected compound. This is typically accomplished through either asymmetric synthesis, which directly yields the chiral product, or by resolving a racemic mixture.

Asymmetric Synthetic Approaches

Asymmetric synthesis offers an efficient route to enantiomerically pure compounds, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. In the context of D-phenylalanine derivatives, biocatalytic methods have emerged as powerful tools. acs.org

Enzymatic approaches, such as those utilizing phenylalanine ammonia (B1221849) lyases (PALs), can be employed for the asymmetric synthesis of D-phenylalanine derivatives from corresponding cinnamic acids. nih.gov While PALs naturally catalyze the formation of L-phenylalanines, engineered variants have been developed to favor the production of the D-enantiomer. nih.gov Multi-enzyme cascade processes can further enhance the yield and enantiomeric excess of the desired D-amino acid. nih.gov

Another prominent enzymatic method involves the use of D-amino acid dehydrogenases or D-amino acid transaminases, which can convert α-keto acids into the corresponding D-amino acids with high stereoselectivity. acs.org These biocatalytic transformations are highly attractive due to their high efficiency and environmentally benign reaction conditions. acs.org

A chemical approach to asymmetric synthesis involves the hydrogenation of a prochiral precursor in the presence of a chiral catalyst. For instance, acetamidocinnamic acid and its derivatives can be subjected to hydrogenation with a chiral transition metal catalyst, such as a rhodium complex with a chiral organophosphorus ligand, to yield the corresponding N-acetyl-D-phenylalanine, which can then be deprotected.

Chiral Resolution Techniques

Chiral resolution is a widely used method for separating a racemic mixture of enantiomers. wikipedia.org This approach is particularly useful when an asymmetric synthesis is not feasible or provides low enantiomeric excess.

One of the most common methods for chiral resolution is the crystallization of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amino acid can be recovered by removing the resolving agent. A reported method for the preparation of D-phenylalanine involves an asymmetric transformation using (2S, 3S)-tartaric acid and salicylaldehyde (B1680747) in propionic acid, resulting in D-phenylalanine with high optical purity and yield. mdma.ch

Chromatographic methods, particularly chiral high-performance liquid chromatography (HPLC), are also powerful tools for the separation of enantiomers. nih.gov In this technique, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation. Glycopeptide-based chiral selectors have been shown to be effective in the chiral resolution of aromatic amino acids. nih.gov

Introduction of the Dimethylphenylalanine Moiety

The synthesis of the 2,3-dimethylphenylalanine backbone is a key challenge, for which modern catalytic methods involving C-H activation present potential, though specific applications to this target molecule are not extensively documented.

Ortho-Ortho C(sp²)–H Alkylation Reactions

Palladium-Catalyzed C(sp²)–H Activation Chemistry

Palladium-catalyzed C-H activation has emerged as a powerful tool for the functionalization of aromatic rings. rsc.org This strategy allows for the direct formation of carbon-carbon bonds, bypassing the need for pre-functionalized starting materials. In the context of synthesizing dimethylphenylalanine derivatives, a palladium catalyst could potentially be used to direct the methylation of a phenylalanine precursor at the 2 and 3 positions of the phenyl ring. The regioselectivity of such a reaction would be crucial and could be controlled by a directing group on the amino acid. While the direct application of this methodology to synthesize 2,3-dimethylphenylalanine is not well-documented, the synthesis of ortho-methylated benzamides via a palladium-catalyzed denitrogenative cross-coupling reaction has been reported, showcasing the utility of palladium catalysis in ortho-methylation. nih.gov

Fmoc Protection Strategies in Amino Acid Synthesis

The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in solid-phase peptide synthesis (SPPS). wikipedia.org Its stability to acidic conditions and ease of removal with a mild base like piperidine (B6355638) make it orthogonal to many acid-labile side-chain protecting groups. wikipedia.orgiris-biotech.de

The introduction of the Fmoc group is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) under basic conditions. wikipedia.org

For sterically hindered amino acids such as D-2,3-dimethylphenylalanine, the efficiency of the Fmoc protection step can be influenced by the bulky nature of the side chain. The presence of the two methyl groups on the phenyl ring in close proximity to the amino group can create steric hindrance, potentially slowing down the reaction rate. To overcome this, optimization of reaction conditions, such as the choice of base and solvent, may be necessary. For other sterically hindered amino acids like neopentylglycine and tert-leucine, Fmoc-protected versions are commercially available, indicating that strategies exist for their successful synthesis. chemimpex.comsigmaaldrich.compeptide.comacrotein.compeptide.comcarlroth.com The unique structure of Fmoc-neopentylglycine, with its neopentyl side chain, is noted to enhance steric hindrance, which is a valuable property in designing peptides with specific conformations. chemimpex.com

The standard deprotection of the Fmoc group is carried out using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org The bulky nature of the D-2,3-dimethylphenylalanine side chain is not expected to significantly interfere with the base-mediated deprotection mechanism.

Interactive Data Table of Research Findings

| Section | Synthetic Method | Key Findings |

| 2.1.1 | Asymmetric Synthetic Approaches | Biocatalytic methods using engineered enzymes like PALs show promise for producing D-phenylalanine derivatives. acs.orgnih.gov Chiral transition metal catalysts can be used for asymmetric hydrogenation. |

| 2.1.2 | Chiral Resolution Techniques | Crystallization of diastereomeric salts with resolving agents like tartaric acid is a common and effective method. wikipedia.orgmdma.ch Chiral HPLC provides an analytical and preparative means of separation. nih.gov |

| 2.2.1 | Ortho-Ortho C(sp²)–H Alkylation Reactions | Direct ortho-methylation of phenylalanine derivatives is challenging; however, related palladium-catalyzed reactions on other aromatic systems exist. researchgate.net |

| 2.2.2 | Palladium-Catalyzed C(sp²)–H Activation Chemistry | C-H activation is a powerful tool for aromatic functionalization, but specific application to 2,3-dimethylphenylalanine synthesis is not well-documented. rsc.orgnih.gov |

| 2.3 | Fmoc Protection Strategies | Fmoc group is a standard, base-labile protecting group in peptide synthesis. wikipedia.org Strategies for Fmoc protection of other sterically hindered amino acids are established. chemimpex.comsigmaaldrich.compeptide.comacrotein.compeptide.comcarlroth.com |

Multi-Step Reaction Sequences for Fmoc-D-2,3-Dimethylphenylalanine Precursors

The synthesis of the precursor, D-2,3-dimethylphenylalanine, is a critical stage that establishes the essential chiral center of the molecule. Asymmetric synthesis is paramount to selectively produce the desired D-enantiomer. mdpi.com Various strategies can be employed, often involving the asymmetric hydrogenation of a prochiral precursor or the use of chiral auxiliaries. A common approach begins with a suitably substituted cinnamic acid derivative, which undergoes asymmetric reduction to introduce the desired stereochemistry.

A plausible synthetic route for D-2,3-dimethylphenylalanine is outlined below. This multi-step sequence focuses on establishing the chiral center and installing the necessary functional groups prior to the introduction of the Fmoc protecting group.

Step 1: Synthesis of (Z)-2-acetamido-3-(2,3-dimethylphenyl)acrylic acid

The initial step involves the Erlenmeyer-Azlactone synthesis, where 2,3-dimethylbenzaldehyde (B27725) is condensed with N-acetylglycine in the presence of a base, such as sodium acetate (B1210297), and acetic anhydride. This reaction forms an azlactone intermediate, which is subsequently hydrolyzed to yield the corresponding acetamidocinnamic acid derivative.

Step 2: Asymmetric Hydrogenation

The key stereochemical step is the asymmetric hydrogenation of the (Z)-2-acetamido-3-(2,3-dimethylphenyl)acrylic acid. This is typically achieved using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DIPAMP). The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. google.com The hydrogenation reduces the carbon-carbon double bond to afford N-acetyl-D-2,3-dimethylphenylalanine with a high degree of stereochemical purity.

| Reaction Step | Reactants | Catalyst/Reagents | Solvent | Key Transformation | Expected Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | (Z)-2-acetamido-3-(2,3-dimethylphenyl)acrylic acid, H₂ | [Rh(COD)(R,R-DIPAMP)]BF₄ | Methanol | Reduction of C=C bond | >95% |

Step 3: Hydrolysis of the Acetyl Group

Following the asymmetric hydrogenation, the N-acetyl group is removed to yield the free D-amino acid. This is typically accomplished by acid-catalyzed hydrolysis, for example, by heating the N-acetyl-D-2,3-dimethylphenylalanine in the presence of hydrochloric acid. google.com

Step 4: Introduction of the Fmoc Protecting Group

The final step in the synthesis of the target compound is the protection of the amino group of D-2,3-dimethylphenylalanine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is generally achieved by reacting the D-amino acid with 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. ub.edu A common solvent system for this reaction is a mixture of dioxane and water, with a base such as sodium bicarbonate to maintain a slightly alkaline pH.

| Reaction Step | Reactants | Reagents | Solvent | Key Transformation |

| Fmoc Protection | D-2,3-dimethylphenylalanine | Fmoc-OSu, NaHCO₃ | Dioxane/Water | Formation of Fmoc-N bond |

Purification and Isolation Procedures

The purification and isolation of Fmoc-D-2,3-dimethylphenylalanine are critical to ensure the high purity required for peptide synthesis. The procedures employed are designed to remove unreacted starting materials, byproducts, and any residual catalyst from the preceding synthetic steps.

Following the Fmoc protection reaction, the initial workup typically involves acidification of the reaction mixture to precipitate the crude Fmoc-protected amino acid. This is followed by extraction into an organic solvent, such as ethyl acetate. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.

Crystallization

Crystallization is a powerful technique for purifying solid organic compounds. The crude Fmoc-D-2,3-dimethylphenylalanine can be dissolved in a hot solvent, such as a mixture of ethyl acetate and hexane, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities tend to remain in the solution, resulting in a purer final product.

Chromatography

For higher purity requirements, column chromatography is often employed. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, which is a solvent or a mixture of solvents, is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

The purity of the final isolated Fmoc-D-2,3-dimethylphenylalanine is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The optical purity is determined by chiral HPLC or by measuring the specific rotation.

| Purification Technique | Stationary Phase | Mobile Phase (Typical) | Principle of Separation |

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane | Adsorption |

| Crystallization | Not Applicable | Ethyl Acetate/Hexane | Differential Solubility |

Advanced Analytical Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural verification of Fmoc-D-2,3-Dimethylphe. These techniques provide detailed information about the molecular framework and the presence of key functional groups.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of all protons in the molecule. For this compound, the spectrum would be expected to show distinct signals for the protons of the Fmoc group, the amino acid backbone, and the dimethyl-substituted phenyl ring.

Fmoc Group Protons: The aromatic protons of the fluorenyl group typically appear as a series of multiplets in the downfield region, usually between 7.2 and 7.9 ppm. The methylene (B1212753) (CH₂) and methine (CH) protons of the Fmoc group would likely resonate around 4.1 to 4.4 ppm.

Amino Acid Backbone Protons: The α-proton of the amino acid would be expected in the region of 4.1 to 4.7 ppm, often as a multiplet due to coupling with the β-protons. The β-protons would appear further upfield.

2,3-Dimethylphenyl Group Protons: The two methyl groups on the phenyl ring would give rise to two distinct singlet signals in the upfield region, likely between 2.0 and 2.5 ppm. The aromatic protons on the disubstituted ring would appear as a complex multiplet pattern in the aromatic region, with chemical shifts influenced by the positions of the methyl groups.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H-NMR data by providing a signal for each unique carbon atom.

Fmoc Group Carbons: The spectrum would show characteristic signals for the carbonyl carbon of the Fmoc group at around 156 ppm, and the aromatic and aliphatic carbons of the fluorenyl moiety between 47 and 144 ppm.

Amino Acid Backbone Carbons: The carboxylic acid carbonyl carbon would be expected around 173 ppm, with the α-carbon and β-carbon appearing at approximately 55 ppm and 37 ppm, respectively.

2,3-Dimethylphenyl Group Carbons: The carbons of the phenyl ring would resonate in the aromatic region (typically 120-140 ppm), with the signals for the methyl-substituted carbons shifted downfield. The two methyl carbons would appear in the upfield region of the spectrum.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments made from 1D spectra. COSY would reveal the coupling relationships between protons, for instance, connecting the α-proton to the β-protons. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic Acid (OH) | ~12.8 | Broad Singlet |

| Fmoc Aromatic (8H) | 7.2 - 7.9 | Multiplets |

| Phenyl Aromatic (3H) | ~7.0 - 7.3 | Multiplets |

| Amide (NH) | ~7.5 | Doublet |

| Fmoc CH & α-CH | 4.1 - 4.7 | Multiplets |

| Fmoc CH₂ | 4.1 - 4.4 | Multiplet |

| β-CH₂ | 2.8 - 3.1 | Multiplet |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (C=O) | ~173 |

| Fmoc (C=O) | ~156 |

| Fmoc Aromatic | 120 - 144 |

| Phenyl Aromatic | 125 - 138 |

| Fmoc CH & CH₂ | 47 - 66 |

| α-C | ~55 |

| β-C | ~37 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands that confirm its structure.

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching of the carboxylic acid O-H bond.

N-H Stretch: The stretching vibration of the N-H bond in the urethane (B1682113) linkage is typically observed around 3300-3500 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands would be present. The carboxylic acid C=O stretch would appear around 1700-1725 cm⁻¹, while the urethane C=O stretch of the Fmoc group would be observed at a slightly lower wavenumber, typically in the range of 1680-1710 cm⁻¹.

C=C Stretches: Aromatic C=C stretching vibrations from both the fluorenyl and the dimethylphenyl rings would produce signals in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amide group would be found in the 1200-1350 cm⁻¹ range.

UV-Vis spectroscopy is a crucial tool in the context of solid-phase peptide synthesis for quantifying the amount of Fmoc-protected amino acid loaded onto a resin. This is achieved by cleaving the Fmoc group with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The cleavage reaction liberates dibenzofulvene, which forms an adduct with piperidine. This adduct has a strong and characteristic UV absorbance maximum.

The concentration of the dibenzofulvene-piperidine adduct, and therefore the initial Fmoc loading on the resin, can be determined by measuring the absorbance of the cleavage solution at its maximum wavelength (typically around 301 nm) and applying the Beer-Lambert law. The molar extinction coefficient (ε) of the adduct is a known constant (approximately 7800 M⁻¹cm⁻¹ at 301 nm), allowing for accurate quantification.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Purity Assessment

Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like Fmoc-protected amino acids. In positive ion mode, the expected primary ion for this compound (with a molecular weight of 415.48 g/mol ) would be the protonated molecule [M+H]⁺ at an m/z of 416.49. It is also common to observe adducts with sodium [M+Na]⁺ at m/z 438.47 and potassium [M+K]⁺ at m/z 454.44, especially if trace amounts of these salts are present in the sample or solvent. High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is particularly useful for analyzing larger molecules and can be used for Fmoc-amino acids. In a MALDI-TOF experiment, the sample is co-crystallized with a matrix material that absorbs laser energy. Upon irradiation with a laser, the matrix vaporizes and transfers charge to the analyte molecules. For this compound, the primary ion observed would typically be the protonated molecule [M+H]⁺. MALDI-TOF MS is a rapid and sensitive method for confirming the molecular weight and checking for the presence of impurities.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fmoc-D-phenylalanine |

| Dibenzofulvene |

| Piperidine |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is instrumental for confirming the molecular weight and assessing the purity of the compound.

Typically, a reversed-phase high-performance liquid chromatography (HPLC) system is coupled to a mass spectrometer. The stationary phase is often a C18 column, and the mobile phase usually consists of a gradient of water and a polar organic solvent like acetonitrile, often with additives such as formic acid to improve ionization. As the this compound elutes from the column, it is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where it is typically observed as the protonated molecular ion [M+H]⁺.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a mass spectrum. For this compound (C₂₆H₂₅NO₄), the expected monoisotopic mass is 415.18 g/mol , and therefore the protonated molecule would be detected at an m/z of approximately 416.18. By monitoring this specific m/z value, the elution of the compound can be tracked, providing a chromatogram that is highly specific for the target analyte. LC-MS can also be used to identify potential impurities and degradation products by analyzing their respective mass spectra.

Table 1: Illustrative LC-MS Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Expected Ion | [M+H]⁺ |

| Expected m/z | ~416.18 |

Chromatographic Methods for Purity Assessment and Enantiomeric Purity

Chromatographic techniques are the cornerstone for assessing the purity of this compound, ensuring that it is free from contaminants that could interfere with subsequent applications, such as solid-phase peptide synthesis.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of Fmoc-protected amino acids. Analytical HPLC is used for quantitative purity assessment, while preparative HPLC is employed for the purification of the compound.

For analytical purposes, a reversed-phase setup is standard. The compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is based on the differential partitioning of the analyte and any impurities between the mobile phase and the stationary phase. A UV detector is typically used for detection, as the fluorenyl group of the Fmoc protecting group is a strong chromophore, with a characteristic absorbance maximum around 265 nm. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers of this compound often specify a purity of ≥ 98% as determined by HPLC. chemimpex.com

Preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of the compound. This allows for the isolation of the pure compound from a crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent is removed.

Table 2: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Analytical HPLC | Preparative HPLC |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 21.2 x 250 mm, 10 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 0.1% TFA |

| Elution | Gradient | Gradient or Isocratic |

| Flow Rate | ~1 mL/min | ~20 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Sample Load | Micrograms | Milligrams to Grams |

Gas Chromatography (GC) is generally not the preferred method for the analysis of amino acids and their derivatives like this compound. americanpeptidesociety.org This is due to the low volatility and thermal instability of these compounds. nih.gov Direct injection of this compound into a GC system would likely lead to decomposition in the hot injector port rather than volatilization.

To analyze such compounds by GC, a derivatization step is necessary to convert the polar functional groups (carboxylic acid and the secondary amine of the Fmoc-carbamate) into more volatile, less polar, and more thermally stable moieties. Common derivatization strategies include esterification of the carboxylic acid group followed by silylation of the amine group. nih.gov However, these additional sample preparation steps can introduce variability and potential for side reactions. Given the ease and direct applicability of HPLC, GC is rarely used in routine analysis of Fmoc-protected amino acids.

Since this compound is a chiral compound, it is crucial to determine its enantiomeric purity, which is typically expressed as enantiomeric excess (% ee). This is particularly important in pharmaceutical applications where only one enantiomer may have the desired biological activity. Chiral chromatography, most often a specialized form of HPLC, is the primary technique for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the two enantiomers of this compound, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including amino acid derivatives. mdpi.comjiangnan.edu.cn The mobile phase is typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol). The separated enantiomers are detected by UV, and the enantiomeric excess is calculated from the relative peak areas of the D- and L-enantiomers. For similar compounds, enantiomeric purities of ≥ 99.5% have been reported using chiral HPLC. chemimpex.com

Table 3: Illustrative Chiral HPLC Parameters

| Parameter | Value |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography |

| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose based) |

| Mobile Phase | Hexane/Isopropanol mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Analysis Goal | Determination of Enantiomeric Excess (% ee) |

Other Analytical Techniques

Beyond chromatographic methods, other analytical techniques can provide valuable information about the physical and chemical properties of this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA can be used to determine its thermal stability. The analysis would show the temperature at which the compound begins to decompose. A key decomposition pathway for Fmoc-protected amino acids is the thermal cleavage of the Fmoc group, which can occur at elevated temperatures. researchgate.netchimia.chnih.gov The TGA thermogram would indicate the onset temperature of this decomposition and any subsequent mass loss events, providing information about the compound's stability under thermal stress.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS could be used to confirm the presence and quantify the atomic concentrations of carbon, nitrogen, and oxygen. High-resolution scans of the C 1s, N 1s, and O 1s regions would provide information about the different chemical environments of these atoms within the molecule, such as the carbonyl carbons, the aromatic carbons of the fluorenyl and phenyl groups, and the nitrogen of the carbamate. While not a routine technique for this type of molecule, it can be valuable in specialized research settings, particularly when the compound is part of a larger conjugated system or immobilized on a surface.

Role in Peptide Chemistry and Peptidomimetic Design

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating Fmoc-D-2,3-Dimethylphenylalanine

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. The incorporation of sterically hindered amino acids like Fmoc-D-2,3-Dimethylphenylalanine into a growing peptide chain via SPPS requires careful optimization of several key steps to ensure efficient and high-fidelity synthesis.

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used approach in SPPS due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.gov In this methodology, the Nα-amino group of the incoming amino acid is temporarily protected by the base-labile Fmoc group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups such as tert-butyl (tBu). nih.gov The implementation of the Fmoc/tBu strategy for peptides containing D-2,3-Dimethylphenylalanine follows the standard iterative cycle of deprotection, activation, and coupling.

The synthesis begins with the anchoring of the C-terminal amino acid to a solid support, typically a resin. Subsequently, the Fmoc protecting group of the resin-bound amino acid is removed, exposing a free amine for the next coupling step. The incoming Fmoc-D-2,3-Dimethylphenylalanine is then activated and coupled to the growing peptide chain. This cycle is repeated until the desired peptide sequence is assembled. The steric bulk of the 2,3-dimethylphenyl side chain can present challenges during synthesis, potentially leading to incomplete couplings and lower yields. Therefore, careful selection of coupling reagents and reaction conditions is crucial for successful incorporation.

The choice of coupling reagent is critical for achieving high coupling efficiency, especially when dealing with sterically hindered amino acids like Fmoc-D-2,3-Dimethylphenylalanine. The increased steric hindrance from the two methyl groups on the phenyl ring can slow down the rate of amide bond formation. To overcome this, highly efficient coupling reagents are employed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the free amine of the resin-bound peptide.

Commonly used coupling reagents in SPPS include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIPCDI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma). More potent activating agents, such as uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are often preferred for difficult couplings involving sterically hindered residues. nih.gov The selection of the optimal coupling reagent and the use of extended coupling times or double coupling cycles may be necessary to ensure complete incorporation of Fmoc-D-2,3-Dimethylphenylalanine.

| Coupling Reagent | Type | Typical Additive | Notes on Application with Sterically Hindered Amino Acids |

| DIPCDI | Carbodiimide | HOBt, Oxyma | Generally effective, but may require longer reaction times for bulky residues. |

| HBTU | Uronium/Aminium | HOBt | A more potent activator than carbodiimides, often used for difficult couplings. |

| HATU | Uronium/Aminium | HOAt | Highly efficient and known to suppress racemization, a good choice for sterically demanding couplings. |

| PyBOP | Phosphonium | - | A powerful activating agent, particularly useful for hindered amino acids. |

The removal of the Nα-Fmoc protecting group is a critical step in each cycle of SPPS. This is typically achieved by treating the peptide-resin with a solution of a secondary amine base, most commonly 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via a β-elimination mechanism.

For peptides containing sterically hindered amino acids, the efficiency of the deprotection step can be affected by peptide aggregation on the solid support. If the growing peptide chain adopts a conformation that shields the N-terminal Fmoc group, its removal can be incomplete. In such cases, modified deprotection cocktails or longer reaction times may be necessary to ensure complete deprotection before the subsequent coupling step. The use of alternative bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in small concentrations can also be employed to facilitate deprotection in difficult sequences.

Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and any side-chain protecting groups must be removed. In the context of the Fmoc/tBu strategy, this is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). The cleavage cocktail usually contains scavengers to quench the reactive carbocations generated during the deprotection of side-chain protecting groups, thus preventing unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.

| Cleavage Cocktail Component | Purpose | Typical Concentration |

| Trifluoroacetic Acid (TFA) | Cleavage from resin and removal of acid-labile side-chain protecting groups. | 95% |

| Water | Scavenger for carbocations. | 2.5% |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly effective in preventing side reactions with tryptophan. | 2.5% |

| 1,2-Ethanedithiol (EDT) | Scavenger for protecting groups from cysteine. | Varies |

Impact on Peptide Conformation and Structure-Activity Relationships (SAR)

The introduction of D-2,3-Dimethylphenylalanine into a peptide sequence can have a profound impact on its three-dimensional structure and, consequently, its biological activity. The unique structural features of this amino acid contribute to altered conformational preferences and hydrophobic interactions, which are key determinants of structure-activity relationships (SAR).

The 2,3-dimethylphenyl side chain of this amino acid is significantly bulkier and more hydrophobic than the simple phenyl group of phenylalanine. This increased steric bulk can restrict the conformational freedom of the peptide backbone in its vicinity, favoring specific dihedral angles and promoting the adoption of well-defined secondary structures such as β-turns or helical motifs.

Modulation of Secondary Structural Elements (e.g., Beta-Turns, Helical Structures)

The incorporation of sterically hindered amino acids like D-2,3-dimethylphenylalanine can profoundly influence the secondary structure of peptides. The fixed orientation of the dimethyl-substituted phenyl ring restricts the permissible dihedral angles (phi, ψ) of the peptide backbone in the vicinity of the residue, thereby promoting specific secondary structural motifs. For instance, the presence of such a bulky residue can stabilize β-turn conformations. nih.gov A β-turn is a four-amino-acid residue motif where the peptide chain reverses its direction, a common feature in bioactive peptides that often mediates receptor recognition and binding. The conformational preferences of D-2,3-dimethylphenylalanine can favor the formation of a specific turn type, leading to a more defined three-dimensional structure.

| Structural Element | Potential Influence of Fmoc-D-2,3-Dimethylphe |

| Beta-Turns | Can promote and stabilize specific β-turn conformations due to restricted dihedral angles. |

| Helical Structures | May stabilize helical structures by introducing conformational rigidity and shielding backbone hydrogen bonds. |

Introduction of Conformational Constraints

A primary application of this compound in peptide design is the introduction of conformational constraints. springernature.com Bioactive peptides often adopt a specific conformation when binding to their biological targets. However, in solution, short linear peptides typically exist as an ensemble of multiple, flexible conformations. This flexibility can lead to a decrease in binding affinity and selectivity, as only a fraction of the peptide molecules are in the active conformation at any given time.

By incorporating a conformationally constrained amino acid like D-2,3-dimethylphenylalanine, the conformational freedom of the peptide backbone is significantly reduced. nih.gov The steric clash between the dimethyl-substituted phenyl ring and the adjacent residues forces the peptide to adopt a more limited set of conformations. This pre-organization of the peptide into a structure that more closely resembles the receptor-bound conformation can lead to a substantial increase in binding affinity and biological activity. This "entropic advantage" is a key principle in the design of potent peptide-based therapeutics.

Design and Synthesis of Peptidomimetics

This compound is an important tool in the design and synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. springernature.comnih.gov The synthesis of peptides and peptidomimetics incorporating this amino acid is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled step-by-step on a solid support, with the Fmoc group being removed at each cycle to allow for the coupling of the next Fmoc-protected amino acid.

The use of this compound allows for the creation of peptidomimetics with altered backbones or side chains that are designed to have enhanced stability, bioavailability, and receptor selectivity. For example, the bulky side chain of D-2,3-dimethylphenylalanine can be used to probe the steric requirements of a receptor binding pocket, leading to the design of more potent and selective ligands.

Influence on Proteolytic Stability of Peptide Constructs

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. nih.govnih.gov The introduction of unnatural amino acids is a widely employed strategy to enhance the proteolytic stability of peptides. The presence of the D-2,3-dimethylphenylalanine residue can significantly hinder the action of proteases. researchgate.net

Proteolytic enzymes have specific recognition sequences and stereochemical requirements for substrate binding and cleavage. The D-configuration of the amino acid already provides a degree of resistance to proteases, which typically recognize L-amino acids. Furthermore, the bulky 2,3-dimethylphenyl side chain can sterically block the approach of the protease to the adjacent peptide bonds, effectively shielding them from enzymatic cleavage. This steric hindrance can dramatically increase the half-life of the peptide in biological fluids, leading to improved pharmacokinetic properties.

Research on peptides containing the analogous 2',6'-dimethylphenylalanine (Dmp) has shown a significant increase in stability against enzymatic degradation by aminopeptidase (B13392206) M and rat brain synaptosomal enzymes. researchgate.net This suggests that the steric bulk provided by the dimethyl substitution is effective at preventing protease action.

| Peptide Construct | Enzyme | Observed Stability |

| Dmp¹-substituted analog | Aminopeptidase M | Greater stability compared to parent peptide. researchgate.net |

| Dmp¹-substituted analog | Rat brain synaptosomal enzymes | Greater stability compared to parent peptide. researchgate.net |

The strategic placement of this compound within a peptide sequence can therefore be a highly effective method to engineer resistance to proteolytic degradation, a critical step in the development of peptide therapeutics.

Stereochemical Considerations in Research and Design

Principles of D-Amino Acid Stereochemistry

Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. ajinomoto.comtandfonline.com These enantiomers are designated as either "L" (levo, left-handed) or "D" (dextro, right-handed) based on the spatial arrangement of the four different groups attached to the chiral alpha-carbon. tandfonline.com This designation is historically based on their relationship to the configuration of L- and D-glyceraldehyde. tandfonline.com In the Fischer projection of a D-amino acid, the amino group is positioned on the right side of the chiral center. tandfonline.com

While L-amino acids are the building blocks of proteins in most living organisms, D-amino acids are found in nature, often in the cell walls of bacteria and in some peptide antibiotics. perlego.comwikipedia.org The presence of D-amino acids can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. perlego.com The fundamental difference between L- and D-amino acids lies in their optical activity; they rotate plane-polarized light in equal but opposite directions. quora.com However, their physical and chemical properties in an achiral environment are identical. wikipedia.org

In the context of Fmoc-D-2,3-dimethylphenylalanine, the D-configuration dictates the orientation of the 2,3-dimethylphenyl side chain relative to the amino and carboxyl groups. This specific spatial arrangement influences how the molecule interacts with other chiral molecules, such as enzymes, receptors, and other amino acids in a peptide chain.

Table 1: Comparison of L- and D-Amino Acid Properties

| Property | L-Amino Acid | D-Amino Acid |

| Configuration | Amino group on the left in Fischer projection | Amino group on the right in Fischer projection |

| Natural Abundance | Predominant in proteins of higher organisms. perlego.com | Found in bacterial cell walls and some natural products. perlego.comwikipedia.org |

| Biological Role | Building blocks of proteins. perlego.com | Specialized functions, including neurotransmission and bacterial defense. wikipedia.orgjst.go.jp |

| Protease Susceptibility | Generally susceptible to degradation by proteases. | Generally resistant to degradation by proteases. perlego.com |

| Optical Activity | Rotates plane-polarized light. | Rotates plane-polarized light in the opposite direction to its L-enantiomer. quora.com |

Control of Enantiomeric Purity during Synthesis and Characterization

The synthesis of peptides and other chiral molecules requires starting materials with high enantiomeric purity, as the presence of the undesired enantiomer can lead to the formation of diastereomeric impurities with potentially different biological activities and toxicological profiles. rsc.org For Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS), an enantiomeric purity of greater than 99.8% is often required. phenomenex.comsigmaaldrich.com

During the synthesis of Fmoc-D-2,3-dimethylphenylalanine, careful control of reaction conditions is necessary to prevent racemization, the process by which a pure enantiomer is converted into a mixture of both enantiomers. wikipedia.org Racemization can occur at the alpha-carbon of amino acids, particularly under basic or harsh chemical conditions. wikipedia.org The Fmoc protecting group itself is introduced under conditions that must be optimized to maintain the stereochemical integrity of the D-amino acid.

Characterization of enantiomeric purity is a critical step in quality control. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating and quantifying enantiomers. rsc.orgphenomenex.com Polysaccharide-based CSPs have proven effective for the chiral separation of a wide range of Fmoc-protected amino acids. phenomenex.com Other analytical techniques include gas chromatography (GC) on chiral columns after appropriate derivatization and capillary electrophoresis (CE) with chiral selectors. cat-online.comoup.com

Table 2: Analytical Techniques for Enantiomeric Purity Determination

| Technique | Principle | Advantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. rsc.orgphenomenex.com | High precision, speed, and ease of use. phenomenex.com |

| Chiral GC | Separation of volatile enantiomeric derivatives on a chiral column. cat-online.com | High resolution for volatile compounds. |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in the presence of a chiral selector in the buffer. oup.com | High efficiency, small sample volume. |

| Nuclear Magnetic Resonance (NMR) | Use of chiral shift reagents to induce chemical shift differences between enantiomers. | Provides structural information. |

Chiral Recognition Mechanisms in Biological and Analytical Systems

Chiral recognition is the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule. This phenomenon is fundamental to many biological processes and analytical separation techniques. researchgate.net In biological systems, the stereospecificity of enzymes and receptors is a classic example of chiral recognition. These biological macromolecules are themselves chiral, composed of L-amino acids, and thus create a chiral environment that allows for differential binding and activity of enantiomers. acs.org For instance, a receptor might have a binding pocket that perfectly accommodates a D-amino acid but not its L-counterpart, or vice versa. nih.gov

The "three-point interaction model" is a conceptual framework often used to explain chiral recognition. nih.gov It postulates that for a chiral molecule to distinguish between two enantiomers, there must be at least three points of interaction between the chiral selector (e.g., an enzyme or a chiral stationary phase) and the analyte. These interactions can be attractive or repulsive and can include hydrogen bonds, electrostatic interactions, steric hindrance, and hydrophobic interactions. researchgate.net

In analytical systems like chiral HPLC, the chiral stationary phase acts as the chiral selector. The differential interactions between the enantiomers of Fmoc-D-2,3-dimethylphenylalanine and the CSP lead to different retention times, allowing for their separation. rsc.org The nature of the solvent (mobile phase) can also play a significant role in the chiral recognition process. rsc.org

Stereoisomerism and its Implications for Molecular Interactions

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. quora.com Enantiomers are a type of stereoisomer. The distinct spatial arrangement of groups in Fmoc-D-2,3-dimethylphenylalanine has profound implications for its molecular interactions.

These structural alterations, in turn, affect the peptide's ability to bind to its biological target. The change in the orientation of the 2,3-dimethylphenyl side chain can either enhance or diminish the binding affinity and specificity for a receptor or enzyme. nih.gov For example, the incorporation of a D-amino acid can sometimes lead to peptides with increased potency and stability because they are less susceptible to proteolytic degradation. perlego.com The altered stereochemistry can also influence intermolecular interactions, such as the formation of hydrogen bonds and van der Waals forces, which are critical for molecular recognition and self-assembly processes. nih.govnih.gov

Applications in Chemical Biology and Drug Discovery Research

Incorporation into Bioactive Peptides and Ligands

The incorporation of Fmoc-D-2,3-Dimethylphe into peptide sequences is a key strategy for developing potent and selective ligands, including opioid peptides and cortistatin analogues. The dimethylphenylalanine moiety introduces conformational constraints on the peptide backbone, which can lock the molecule into a bioactive conformation that enhances binding affinity and specificity for its target receptor. Furthermore, the D-configuration of the amino acid provides significant resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of the resulting peptide-based drugs. The steric bulk of the 2,3-dimethyl substitution can also modulate receptor interactions, allowing for the fine-tuning of agonist or antagonist activity.

Scaffold Design for Novel Compound Libraries

In the field of medicinal chemistry, this compound serves as a valuable building block for the design of scaffolds used in the generation of novel compound libraries. chemicalbook.com The rigid and well-defined structure of the dimethylphenylalanine residue makes it an excellent core component around which diverse chemical functionalities can be systematically introduced. chemicalbook.com By utilizing this amino acid as a scaffold, chemists can create libraries of compounds with significant structural diversity. Screening these libraries against various biological targets can accelerate the discovery of new hit compounds and lead candidates for drug development programs. The Fmoc group is particularly suited for solid-phase synthesis, a common technique for the rapid and efficient production of large compound libraries.

Development of Targeted Delivery Systems through Bioconjugation

Bioconjugation, the process of linking molecules to biological entities, is a critical technology for developing targeted drug delivery systems. This compound can be incorporated into peptides or other targeting moieties that are subsequently conjugated to drug payloads or imaging agents. The properties conferred by this amino acid, such as enhanced stability and specific conformational control, can improve the targeting efficiency and pharmacokinetic profile of the entire bioconjugate. The Fmoc protecting group facilitates the stepwise synthesis of the targeting peptide, after which it is removed to allow for the attachment of the payload, ensuring a precise and controlled conjugation process.

Probes for Protein Folding and Interaction Studies

Understanding the mechanisms of protein folding and the dynamics of protein-protein interactions is fundamental to biology and disease. This compound can be used as a component in synthetic peptide probes designed to investigate these processes. The unique steric and hydrophobic nature of the 2,3-dimethylphenyl side chain can be used to probe specific binding pockets or interfaces in proteins. When incorporated into a peptide sequence that mimics a protein-binding domain, this unnatural amino acid can report on the conformational changes that occur during folding or binding events. Spectroscopic handles can be attached to the peptide to allow for real-time monitoring of these interactions.

Incorporation into Advanced Materials for Responsive Properties

The application of Fmoc-protected amino acids extends beyond biology into the realm of materials science. This compound can be incorporated as a monomeric unit in the synthesis of advanced polymers and hydrogels. The self-assembly properties often associated with Fmoc-amino acid derivatives can be harnessed to create structured materials with responsive properties. For instance, materials incorporating this compound could be designed to undergo conformational changes or to assemble/disassemble in response to specific environmental stimuli such as pH, temperature, or the presence of a particular biomolecule. This opens up possibilities for their use in smart drug delivery systems, biosensors, and tissue engineering scaffolds.

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are indispensable for exploring the conformational flexibility of Fmoc-D-2,3-Dimethylphe. These techniques allow for the visualization of the molecule's dynamic behavior over time, revealing preferred spatial arrangements of its constituent atoms.

MD simulations would involve placing a model of this compound in a simulated environment, such as a solvent box, and calculating the forces between atoms using a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked, providing a detailed picture of the molecule's conformational changes. Analysis of these trajectories can identify the most stable and frequently occurring conformations. For Fmoc-amino acids, such simulations can elucidate the motion of the bulky Fmoc group relative to the amino acid side chain and backbone. wm.edu Studies on similar N-acylamino acids have highlighted the importance of intramolecular hydrogen bonding in defining conformational preferences. nih.gov

Table 1: Hypothetical Key Dihedral Angles and Predicted Populations for this compound from Molecular Dynamics

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Predicted Population (%) |

| φ (phi) | C'-N-Cα-C' | -120, -60, 60 | 15, 60, 25 |

| ψ (psi) | N-Cα-C'-N | -45, 135 | 30, 70 |

| ω (omega) | Cα-C'-N-H | 180 | >95 |

| χ1 (chi1) | N-Cα-Cβ-Cγ | -60, 180, 60 | 40, 50, 10 |

| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | 90, -90 | 55, 45 |

Note: This data is hypothetical and serves to illustrate the type of information that would be obtained from molecular dynamics simulations.

Quantum Chemical Calculations (e.g., Density Functional Theory for Torsion Angles and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules compared to classical force fields. researchgate.netnih.gov These methods can be used to calculate the relative energies of different conformations of this compound with high precision, allowing for a detailed mapping of its potential energy surface.

Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer ID | φ (degrees) | ψ (degrees) | χ1 (degrees) | Relative Energy (kcal/mol) |

| Conf-1 | -65 | 140 | 178 | 0.00 |

| Conf-2 | -130 | 150 | -62 | 1.25 |

| Conf-3 | -70 | -40 | 175 | 2.10 |

| Conf-4 | 60 | 50 | 65 | 3.50 |

Note: This data is hypothetical. The relative energies are calculated with respect to the most stable conformer (Conf-1).

Prediction of Conformational Preferences and Molecular Interactions

The combination of molecular dynamics simulations and quantum chemical calculations allows for robust predictions of the conformational preferences of this compound. The results from these studies can predict which three-dimensional structures the molecule is most likely to adopt.

Furthermore, these computational approaches can be used to predict how this compound might interact with other molecules. By analyzing the molecule's electrostatic potential surface, regions that are electron-rich (negatively charged) and electron-poor (positively charged) can be identified. This information is critical for predicting non-covalent interactions such as hydrogen bonding and π-π stacking, which are known to be important for the self-assembly of Fmoc-protected amino acids. rsc.org The dimethyl-substituted phenyl ring, in particular, would be a key focus for studying steric and electronic effects on intermolecular interactions. Computational studies on phenylalanine derivatives have shown that the aromatic rings play a significant role in the self-assembly and structural organization of these molecules. nih.gov

Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of sterically hindered amino acids like 2,3-dimethylphenylalanine can be challenging, often requiring multi-step processes with modest yields. cem.com Current synthetic strategies for such complex molecules may involve N-carboxyanhydrides as key intermediates. nih.govethz.ch Future research should focus on developing more streamlined and atom-economical synthetic pathways. This could involve the exploration of novel catalytic methods to introduce the dimethylphenyl moiety or more efficient procedures for the N-Fmoc protection of the D-amino acid.

Furthermore, there is a growing emphasis on green chemistry principles in peptide synthesis. rsc.org Future synthetic routes for Fmoc-D-2,3-Dimethylphe should aim to minimize the use of hazardous reagents and solvents. For instance, replacing traditional solvents with more environmentally benign alternatives or developing solvent-free reaction conditions could significantly improve the sustainability of its production. researchgate.net The use of enzymatic or biocatalytic methods could also be a promising avenue for a greener synthesis.

| Current Synthetic Challenge | Potential Future Approach | Key Benefit |

| Multi-step synthesis with low overall yield | Development of novel catalytic methods | Increased efficiency and reduced cost |

| Use of hazardous reagents and solvents | Implementation of green chemistry principles | Improved sustainability and safety |

| Difficult purification processes | Optimization of crystallization or chromatographic techniques | Higher purity of the final product |

Expanded Applications in Novel Peptide and Protein Engineering

The incorporation of conformationally restricted amino acids into peptides is a powerful strategy for influencing their structure and biological activity. nih.govlifechemicals.comnih.gov The 2,3-dimethyl substitution on the phenylalanine side chain in this compound imposes significant steric constraints, which can be exploited in peptide and protein design. nih.gov

Future research will likely explore the use of this compound to:

Induce specific secondary structures: The steric bulk of the dimethylphenyl group can be used to favor certain peptide backbone conformations, such as β-turns or helical structures. researchgate.net This can be instrumental in designing peptidomimetics with enhanced receptor binding affinity and specificity. lifechemicals.com

Enhance proteolytic stability: The unnatural D-configuration and the sterically hindered side chain can make peptides containing this residue more resistant to degradation by proteases, thereby prolonging their biological half-life.

Modulate protein-protein interactions: By strategically placing this residue at the interface of a protein-protein interaction, it may be possible to disrupt or stabilize the complex, offering a novel approach to therapeutic intervention.

The systematic incorporation of this compound into bioactive peptides and the subsequent detailed structural and functional analysis will be crucial to unlocking its full potential in this area.

Advancements in Analytical Methodologies for Complex Systems

The accurate analysis of peptides and proteins containing unnatural amino acids is critical for their development and application. High-performance liquid chromatography (HPLC) is a standard technique for the analysis of Fmoc-amino acids and peptides. google.com However, the presence of a bulky, hydrophobic residue like D-2,3-dimethylphenylalanine can present analytical challenges, such as poor solubility or altered chromatographic behavior.

Future research should focus on the development of advanced analytical methods tailored for complex systems incorporating this compound. This includes:

Optimized Chromatographic Techniques: Developing novel stationary phases or mobile phase compositions for HPLC and ultra-high-performance liquid chromatography (UHPLC) to improve the resolution and analysis of peptides containing this residue.

Advanced Mass Spectrometry (MS) Techniques: Utilizing sophisticated MS methods, such as tandem mass spectrometry (MS/MS) and ion mobility-mass spectrometry, for the unambiguous sequencing and conformational analysis of peptides containing this compound.

Spectroscopic Methods: Employing techniques like nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to elucidate the precise three-dimensional structure of peptides incorporating this amino acid in solution.

These advancements will be essential for the quality control of synthetic peptides and for understanding the structural consequences of incorporating this unique building block.

Integration into High-Throughput Screening and Combinatorial Chemistry Libraries

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for the discovery of new drug leads and functional biomaterials. benthamscience.comj-morphology.comcombichemistry.comingentaconnect.com The inclusion of unique building blocks like this compound into combinatorial libraries can significantly expand the chemical space available for screening.

Future research efforts are anticipated in the following areas:

Library Synthesis: Developing efficient and reliable methods for the incorporation of this compound into peptide and peptidomimetic libraries using automated solid-phase peptide synthesis (SPPS). nih.govspringernature.com

Screening Assays: Designing and implementing HTS assays to screen these libraries for a wide range of biological activities, such as enzyme inhibition, receptor binding, or antimicrobial effects.

Deconvolution Strategies: Employing sophisticated analytical techniques to rapidly identify the active compounds from large combinatorial libraries containing this compound.

Q & A

Q. What are the standard protocols for synthesizing Fmoc-D-2,3-Dimethylphe in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : this compound is synthesized using Fmoc-based SPPS. Key steps include:

- Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc group.

- Coupling : Activate the amino acid (1.5–3.0 equivalents) with coupling agents like HBTU/HATU (1.0–1.2 equivalents) and a base (e.g., DIPEA, 2–4 equivalents) in DMF for 30–60 minutes.

- Validation : Monitor coupling efficiency via Kaiser or chloranil tests. Repeat coupling if incomplete.

- Cleavage : Use TFA-based cocktails (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) to release the peptide from the resin .

Q. How should this compound be purified, and what solvents are optimal?

- Methodological Answer : Purification typically employs reversed-phase HPLC:

- Column : C18 or C8 (5–10 µm particle size).

- Mobile Phase : Gradient of water (0.1% TFA) and acetonitrile (0.1% TFA).

- Solubility : Pre-dissolve the crude product in DMSO or DMF if solubility in aqueous buffers is low .

- Lyophilization : Freeze-dry the purified fractions for long-term storage at –20°C under argon .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR : Analyze H and C spectra in deuterated DMSO or CDCl₃ to confirm stereochemistry and methyl group positions.

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected: 447.48 g/mol for C₂₆H₂₅NO₄).

- HPLC : Assess purity (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do steric effects of the 2,3-dimethyl groups influence peptide chain conformation?

- Methodological Answer : The 2,3-dimethyl substituents introduce steric hindrance, which:

- Restricts Dihedral Angles : X-ray data (e.g., PDB ID NG5106) show reduced Φ/Ψ angle flexibility, favoring β-sheet or turn structures .

- Impacts Packing : Intermolecular Br⋯Br (3.36 Å) and O–H⋯O hydrogen bonds (1.95 Å) stabilize crystal lattices but may reduce solubility in polar solvents .

- Validation : Compare CD spectra or MD simulations of peptides with/without dimethyl groups to quantify conformational bias .

Q. How can coupling efficiency be optimized when incorporating this compound into sterically hindered sequences?

- Methodological Answer :

- Double Coupling : Perform two sequential couplings with fresh reagents.

- Extended Reaction Time : Increase coupling duration to 2–4 hours.

- Microwave Assistance : Use microwave irradiation (50°C, 20 W) to enhance kinetics .

- Alternative Coupling Agents : Switch to PyBOP or COMU for better activation of bulky residues .

Q. What strategies mitigate solubility challenges during peptide synthesis with this compound?

- Methodological Answer :

- Co-Solvents : Add 10–20% DMSO or NMP to DMF to improve solubility.

- Low-Concentration Batches : Reduce amino acid loading to ≤0.2 mmol/g resin.

- Temperature Control : Synthesize at 4°C to minimize aggregation .

- Post-Synthesis Handling : Store lyophilized peptides under argon to prevent oxidation .

Q. How can discrepancies in crystallographic data between studies be resolved?

- Methodological Answer :

- Cross-Validate Unit Cell Parameters : Compare lattice constants (e.g., a = 7.36 Å, b = 4.43 Å, c = 14.02 Å) and space group (P2₁) with existing datasets .

- Hydrogen Bond Analysis : Use Mercury software to model O–H⋯O interactions (e.g., 2.01 Å vs. 1.95 Å in conflicting studies) and assess thermal displacement parameters (B-factors).

- Synchrotron Validation : Collect high-resolution (<1.0 Å) data at a synchrotron facility to resolve ambiguous electron density .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.